molecular formula C23H24N2OS B2649795 (5-(p-Tolyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione CAS No. 459192-57-5

(5-(p-Tolyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione

Cat. No.: B2649795
CAS No.: 459192-57-5
M. Wt: 376.52
InChI Key: MXYZOAMPSOGPIK-UHFFFAOYSA-N
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Description

The compound (5-(p-Tolyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione features a furan ring substituted at the 5-position with a para-methylphenyl (p-tolyl) group, linked via a methanethione (-C=S) moiety to a piperazine ring substituted at the 4-position with an ortho-methylphenyl (o-tolyl) group. This structure combines lipophilic aromatic substituents with a thione functional group, which may confer unique electronic and steric properties.

Properties

IUPAC Name

[5-(4-methylphenyl)furan-2-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c1-17-7-9-19(10-8-17)21-11-12-22(26-21)23(27)25-15-13-24(14-16-25)20-6-4-3-5-18(20)2/h3-12H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYZOAMPSOGPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C(=S)N3CCN(CC3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-(p-Tolyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C22H21N3O3S\text{C}_{22}\text{H}_{21}\text{N}_3\text{O}_3\text{S}

Molecular Weight: 407.49 g/mol
Purity: Typically 95%

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity: The compound has shown promise in inhibiting the growth of various bacterial strains, suggesting potential as an antibacterial agent.
  • Antioxidant Properties: Its ability to scavenge free radicals indicates a possible role in reducing oxidative stress.
  • Cytotoxic Effects: Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, pointing to its potential as an anticancer agent.

Biological Activity Data

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
CytotoxicityInduction of apoptosis

Case Study 1: Antimicrobial Activity

A study conducted by researchers at Hebei University demonstrated that this compound exhibited significant antibacterial activity against E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Antioxidant Properties

In vitro assays revealed that the compound effectively reduced oxidative stress in human fibroblast cells, with a notable decrease in reactive oxygen species (ROS) levels. This suggests that it could be beneficial in preventing oxidative damage associated with various diseases.

Case Study 3: Cytotoxic Effects on Cancer Cells

Research published in the Journal of Medicinal Chemistry reported that this compound induced apoptosis in human breast cancer cell lines (MCF-7). The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that treatment with the compound led to G0/G1 phase arrest and increased annexin V positivity.

Scientific Research Applications

Synthetic Routes

The synthesis of (5-(p-Tolyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione typically involves several steps:

  • Formation of the Furan Ring : Using the Paal-Knorr synthesis method.
  • Introduction of the p-Tolyl Group : Achieved through Friedel-Crafts acylation.
  • Attachment of the Piperazine Moiety : Via nucleophilic substitution under basic conditions.
  • Formation of the Methanethione Group : Final step in the synthetic pathway.

Chemistry

In chemistry, this compound serves as a model for studying furan derivatives' reactivity and stability. Its structural characteristics allow researchers to investigate its behavior in various chemical reactions, contributing to the understanding of heterocyclic compounds.

Biology

Biologically, this compound is being investigated for its potential as a pharmacophore. The compound's structure suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for developing new therapeutic agents. Notably, studies have indicated its potential activity against certain diseases, including anti-inflammatory and anticancer properties .

Medicine

In medical research, this compound is explored for its therapeutic effects. Its unique structure allows it to potentially inhibit specific biological pathways, which could lead to novel treatments for various conditions. Preliminary studies suggest promising results in antimicrobial activities against various microorganisms .

Industrial Applications

Industrially, this compound could be utilized in developing new materials or as an intermediate in synthesizing more complex molecules. Its versatility makes it an attractive candidate for further exploration in material science.

Antimicrobial Activity

A series of derivatives synthesized from related compounds have shown significant antimicrobial activity against various pathogens. For instance, compounds derived from furan and piperazine moieties have been evaluated for their effectiveness against bacteria and fungi, revealing some derivatives with activities comparable to established antibiotics .

Drug Design

Research has focused on modifying the piperazine ring to enhance the bioavailability and efficacy of the compound as a drug candidate. Structure-activity relationship studies highlight how variations in substituents can affect pharmacological properties.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget OrganismsReference
This compoundAntimicrobialVarious Bacteria/Fungi
Related Derivative 1AnticancerCancer Cell Lines
Related Derivative 2Anti-inflammatoryInflammatory Models

Table 2: Synthetic Pathways Overview

StepDescription
Formation of Furan RingPaal-Knorr synthesis method
Introduction of p-Tolyl GroupFriedel-Crafts acylation
Attachment of PiperazineNucleophilic substitution under basic conditions
Formation of MethanethioneFinal synthetic step

Comparison with Similar Compounds

Key Structural Analogs

The closest structural analog identified is [5-(3-chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione (ZINC2383365) . Key differences include:

  • Furan substituent : The target compound has a p-tolyl group, while the analog features a 3-chlorophenyl group.
  • Piperazine substituent : The target compound’s o-tolyl group contrasts with the analog’s p-fluorophenyl group.

These substitutions alter electronic effects (e.g., electron-donating methyl vs.

Key observations :

  • Electron-donating groups (e.g., p-CH3 in 7a) in toluene yield higher efficiencies (73%) compared to polar groups (e.g., p-OCH3 in 6d: 27%) .
  • Solvent effects : Toluene generally outperforms benzene for methyl and halogenated derivatives, suggesting the target compound’s p-tolyl and o-tolyl groups may favor similar conditions.
  • Steric hindrance : The ortho-methyl group in the target compound could slow reaction kinetics compared to para-substituted analogs, though direct data is lacking.

Electronic and Steric Properties

  • In contrast, halogenated analogs (e.g., 3-chlorophenyl in ZINC2383365) introduce electron-withdrawing effects, altering charge distribution and binding affinities .
  • Steric effects :
    • The ortho-methyl group on the piperazine ring creates steric hindrance, which may reduce rotational freedom and influence receptor-binding selectivity compared to para-substituted analogs.

Q & A

Q. What strategies mitigate scale-up challenges in synthesis?

  • Methodological Answer :
  • Solvent Selection : Replace DCM with safer alternatives (e.g., ethyl acetate) for large-scale reactions .
  • Process Monitoring : Implement in-line FTIR to track reaction progress and optimize batch conditions .

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